molecular formula C15H19N3O B271786 N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine

Katalognummer B271786
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: FHRRAHXOHNWRKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine, also known as JNJ-31020028, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. It is a selective and potent antagonist of the ionotropic glutamate receptor, specifically targeting the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and pain perception. As a result, JNJ-31020028 has been studied extensively in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.

Wirkmechanismus

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine exerts its pharmacological effects by selectively and potently antagonizing the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in a wide range of physiological and pathological processes, including synaptic plasticity, learning and memory, and pain perception. By blocking the NMDA receptor, this compound can modulate these processes and improve cognitive function, motor function, and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of neurological disorders. These effects include improvements in cognitive function, motor function, and pain perception. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine is its selectivity and potency as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have even greater therapeutic potential for the treatment of neurological disorders. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of this compound in human subjects.

Synthesemethoden

The synthesis of N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine involves a multi-step process, starting with the reaction of 2-chloropyrimidine with 3-hydroxybenzaldehyde to form 3-(2-chloropyrimidin-4-yloxy)benzaldehyde. This intermediate is then reacted with (S)-2-aminobutan-1-ol in the presence of a reducing agent to yield this compound. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 98%.

Wissenschaftliche Forschungsanwendungen

N-[3-(pyrimidin-2-yloxy)benzyl]butan-2-amine has been extensively studied in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In these studies, this compound has been shown to have potent and selective antagonistic effects on the NMDA receptor, leading to improvements in cognitive function, motor function, and pain perception.

Eigenschaften

Molekularformel

C15H19N3O

Molekulargewicht

257.33 g/mol

IUPAC-Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-2-amine

InChI

InChI=1S/C15H19N3O/c1-3-12(2)18-11-13-6-4-7-14(10-13)19-15-16-8-5-9-17-15/h4-10,12,18H,3,11H2,1-2H3

InChI-Schlüssel

FHRRAHXOHNWRKS-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2

Kanonische SMILES

CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.